Product packaging for 6-Amino-2-(3-hydroxyphenyl)chromen-4-one(Cat. No.:)

6-Amino-2-(3-hydroxyphenyl)chromen-4-one

Cat. No.: B1647791
M. Wt: 253.25 g/mol
InChI Key: KULAECCTGDLMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(3-hydroxyphenyl)chromen-4-one is a chemical compound of significant interest in scientific research. This chromen-4-one derivative features both an amino group and a hydroxyphenyl substituent on its core flavone-like structure . Chromen-4-one scaffolds, also known as flavones, are widely studied in medicinal chemistry and chemical biology for their diverse biological activities. Researchers investigate these compounds for their potential interactions with various enzymatic targets and cellular pathways. The specific presence of both amino and hydroxy functional groups on this molecule may enhance its solubility and ability to interact with biological systems, making it a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B1647791 6-Amino-2-(3-hydroxyphenyl)chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

6-amino-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8,17H,16H2

InChI Key

KULAECCTGDLMJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Amino 2 3 Hydroxyphenyl Chromen 4 One

General Synthetic Strategies for Chromen-4-one Cores

The chromen-4-one framework, the structural heart of flavonoids, is a significant scaffold in medicinal chemistry. researchgate.netacs.org Its synthesis has been a subject of extensive research, leading to the development of numerous reliable methods. These strategies range from traditional condensation and cyclization reactions to more contemporary, efficiency-focused approaches.

Classical Condensation and Cyclization Reactions

Historically, the synthesis of the flavone (B191248) core has been dominated by several named reactions that involve the condensation of phenolic precursors followed by cyclization. A prevalent strategy begins with the Claisen-Schmidt condensation of an o-hydroxyacetophenone and a benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). nih.govnih.gov This intermediate then undergoes oxidative cyclization to yield the final flavone structure. nih.govresearchgate.net

Key classical methods include:

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the oxidative cyclization of a 2'-hydroxychalcone using hydrogen peroxide in an alkaline medium to form a 3-hydroxyflavone (B191502) (flavonol). ajptonline.comresearchgate.net

Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyphenyl ketone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromen-4-one. researchgate.net

Allan-Robinson Reaction: This reaction synthesizes flavones or isoflavones through the condensation of o-hydroxyaryl ketones with aromatic acid anhydrides and their corresponding sodium salts. nih.gov

Kostanecki Reaction: This method combines an o-hydroxyaryl ketone with an aromatic acid anhydride (B1165640) and its salt to produce the chromone (B188151) ring. nih.gov

These classical methods, while foundational, can sometimes be limited by harsh reaction conditions or lower yields. researchgate.net

Microwave-Assisted and Catalyst-Free Approaches

To improve efficiency and align with green chemistry principles, modern synthetic methods often employ alternative energy sources and simplified reaction conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of chromene derivatives. ijsr.netnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net It has been successfully applied to various steps in chromenone synthesis, including multi-component reactions to build 2-amino-4H-chromenes. ias.ac.inajgreenchem.com

Catalyst-Free Approaches: While many syntheses rely on acid, base, or metal catalysts, some modern protocols have been developed to proceed without any catalyst. An example includes the catalyst-free cascade reaction of certain 4H-chromene derivatives with cyclic secondary amines to produce 2-aminochromanes. researchgate.net These methods are advantageous as they simplify product purification by eliminating the need to remove a catalyst.

Multi-component Reaction Pathways to Chromen-4-ones

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot process. acs.orgnih.gov This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. nih.govtandfonline.com Several MCRs have been developed for the synthesis of chromene and chromenone derivatives.

For instance, a three-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and 4-hydroxycoumarin (B602359) can be used to synthesize chromeno[4,3-b]chromene derivatives. rsc.org Another MCR involves the condensation of an aldehyde, malononitrile, and a naphthol to produce 2-amino-4H-chromene derivatives, often facilitated by microwave irradiation. ias.ac.inajgreenchem.com These one-pot protocols can efficiently assemble the core heterocyclic structure with various substituents, bypassing the need for isolating intermediates. rsc.org

Table 1: Comparison of General Synthetic Strategies for Chromen-4-one Cores

Strategy Description Advantages Disadvantages References
Classical Condensation Two-step process involving Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization. Well-established, reliable for many substrates. Can require harsh conditions, multi-step process. nih.gov, nih.gov, researchgate.net
Microwave-Assisted Use of microwave irradiation to accelerate reactions. Rapid reaction times, higher yields, cleaner products. Requires specialized equipment. ijsr.net, ias.ac.in, researchgate.net
Catalyst-Free Reactions designed to proceed without a catalyst. Simplified purification, reduced chemical waste. Limited to specific substrate combinations. researchgate.net
Multi-component (MCR) One-pot reaction combining three or more starting materials. High efficiency, atom economy, rapid access to complexity. Reaction discovery and optimization can be complex. nih.gov, acs.org, tandfonline.com

Targeted Synthesis of 6-Amino-2-(3-hydroxyphenyl)chromen-4-one and Related Amino-Substituted Flavones

The synthesis of the specific compound this compound requires a strategy that can precisely control the placement of the amino group on the A-ring and the hydroxyphenyl group on the C-ring. This is typically achieved by selecting starting materials that already contain these functionalities or their precursors.

Regioselective Introduction of the 6-Amino Group

The introduction of an amino group at the C-6 position of the flavone skeleton is a key synthetic challenge. The most common strategy involves a "nitro-to-amino" conversion. The synthesis begins with an acetophenone (B1666503) that is nitrated at the desired position.

Starting Material Selection: The synthesis typically starts with 2-hydroxyacetophenone (B1195853). To achieve substitution at the 6-position of the final flavone, a nitro group is first introduced onto the A-ring of the acetophenone. Nitration of 2-hydroxyacetophenone can yield a mixture of isomers, from which the desired 2-hydroxy-5-nitroacetophenone is isolated. This precursor dictates that the nitro group will be at the C-6 position in the final chromen-4-one structure.

Cyclization: The 2-hydroxy-5-nitroacetophenone is then carried through a condensation and cyclization sequence (such as the Claisen-Schmidt/AFO pathway) to form the 6-nitroflavone intermediate. researchgate.net

Reduction: In the final step, the nitro group of the 6-nitroflavone is reduced to the target 6-amino group. This reduction can be accomplished using various standard reagents, such as SnCl₂/HCl or catalytic hydrogenation with Pd/C. mdpi.com

An alternative modern approach involves the direct amination of a pre-formed flavone. The Buchwald-Hartwig cross-coupling reaction, for example, can be used to couple an amine with a 6-haloflavone (e.g., 6-bromoflavone) in the presence of a palladium catalyst to form N-substituted 6-aminoflavones. jchps.com

Incorporation of the 3-Hydroxyphenyl Substituent at Position 2

The substituent at the C-2 position of the flavone ring is determined by the benzaldehyde derivative used in the initial condensation step. nih.gov

Aldehyde Selection: To install the 2-(3-hydroxyphenyl) group, 3-hydroxybenzaldehyde (B18108) is used as the reaction partner for the substituted o-hydroxyacetophenone. georgiasouthern.edu

Protection/Deprotection: In some cases, the phenolic hydroxyl group on the benzaldehyde may need to be protected to prevent it from interfering with the reaction conditions, particularly if strong bases are used. A common protecting group is a methyl ether (i.e., using 3-methoxybenzaldehyde). researchgate.netnih.gov After the flavone core is formed, this protecting group would be removed in a subsequent deprotection step (e.g., using BBr₃) to reveal the free hydroxyl group.

Condensation and Cyclization: The selected aldehyde (e.g., 3-hydroxybenzaldehyde or its protected form) is condensed with the 2-hydroxy-5-nitroacetophenone. The resulting chalcone is then cyclized to form 6-nitro-2-(3-hydroxyphenyl)chromen-4-one (or its protected version). Following the reduction of the nitro group, the final target compound is obtained. researchgate.netgeorgiasouthern.edu

Table 2: Key Reagents for the Targeted Synthesis of this compound

Target Moiety Key Reagent/Precursor Synthetic Step References
Chromen-4-one Core 2-Hydroxyacetophenone Starting material for A and C rings. nih.gov, researchgate.net
6-Amino Group 2-Hydroxy-5-nitroacetophenone Precursor to introduce the nitro group at the correct position. researchgate.net
SnCl₂ or Pd/C Reagent for the reduction of the nitro group to an amine. mdpi.com
2-(3-hydroxyphenyl) Group 3-Hydroxybenzaldehyde Provides the B-ring with the hydroxyl group at the meta position. georgiasouthern.edu
3-Methoxybenzaldehyde Protected version of the aldehyde, requires a later deprotection step. researchgate.net, nih.gov

Synthesis of Precursors and Intermediates Relevant to this compound

The construction of the this compound scaffold relies on the assembly of two primary aromatic precursors: one forming the A and C rings (the chromen-4-one system) and the other forming the B ring (the 2-phenyl substituent). A common and effective strategy involves introducing the 6-amino group in a latent form, typically as a nitro group, which is then reduced in a late-stage synthetic step. mdpi.comnih.gov

The key precursors for this synthesis are a substituted 2-hydroxyacetophenone for the A-ring and a substituted benzaldehyde or benzoic acid derivative for the B-ring.

A-Ring Precursor Synthesis: The required intermediate for the A-ring is 2-hydroxy-5-nitroacetophenone . This can be synthesized by the nitration of 2-hydroxyacetophenone. The hydroxyl group at C2 directs the electrophilic nitration primarily to the para-position (C5) due to its activating, ortho-, para-directing nature. Alternatively, starting with 4-acetamidophenol, one can generate 5-acetamido-2-hydroxyacetophenone, which carries the amino functionality in a protected form. researchgate.net

B-Ring Precursor Synthesis: The precursor for the B-ring is 3-hydroxybenzaldehyde . The hydroxyl group on this precursor may require protection, for example as a methoxy (B1213986) or benzyloxy ether, to prevent unwanted side reactions during the subsequent condensation and cyclization steps.

Assembly of the Flavone Core: Two principal methods are widely employed for the cyclization to form the flavone nucleus: the Baker-Venkataraman rearrangement and synthesis via a chalcone intermediate.

Baker-Venkataraman Rearrangement: This method involves the reaction of the A-ring precursor, 2-hydroxy-5-nitroacetophenone, with an acylating agent derived from the B-ring precursor, such as 3-(benzyloxy)benzoyl chloride. researchgate.net The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate. wikipedia.orgjk-sci.com Subsequent acid-catalyzed cyclodehydration of this diketone yields the 6-nitro-2-(3-hydroxyphenyl)chromen-4-one (with the hydroxyl group potentially still protected). The final step is the reduction of the nitro group to the target 6-amino group, often achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄). nih.govmdpi.com

Chalcone Intermediate Route: An alternative strategy proceeds through a chalcone. The Claisen-Schmidt condensation of 2-hydroxy-5-nitroacetophenone with 3-hydroxybenzaldehyde (or its protected form) under basic conditions yields a 2'-hydroxy-5'-nitro-3-hydroxychalcone. researchgate.netnih.gov This chalcone intermediate then undergoes oxidative cyclization to form the flavone ring. wikipedia.org Common reagents for this step include iodine in dimethyl sulfoxide (B87167) (DMSO). The synthesis is completed by the reduction of the nitro group as described above.

The following table summarizes the key intermediates and reaction types involved in the synthesis.

Synthetic StepKey Intermediate(s)Primary Reaction Type
A-Ring Precursor Formation2-hydroxyacetophenoneElectrophilic Aromatic Substitution (Nitration)
B-Ring Precursor Preparation3-hydroxybenzoic acid / 3-hydroxybenzaldehydeFunctional Group Protection (e.g., Etherification)
Flavone Core Assembly1-(2-hydroxy-5-nitrophenyl)-3-(3-hydroxyphenyl)propane-1,3-dioneBaker-Venkataraman Rearrangement researchgate.netwikipedia.org
(E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-oneClaisen-Schmidt Condensation & Oxidative Cyclization researchgate.net
Final Functional Group Transformation6-nitro-2-(3-hydroxyphenyl)chromen-4-oneNitro Group Reduction mdpi.comnih.gov

Chemical Modification and Analog Generation from this compound

Once synthesized, this compound serves as a versatile scaffold for generating a library of analogs. Its structure contains two key functional groups—a primary aromatic amine on the A-ring and a phenolic hydroxyl on the B-ring—that are amenable to a wide range of chemical transformations. mdpi.comnih.gov This allows for systematic modification to explore structure-activity relationships.

The amino and hydroxyl groups are primary sites for derivatization, enabling fine-tuning of the molecule's physicochemical properties.

Reactions of the 6-Amino Group: The primary amine at the C-6 position can be readily modified.

Acylation: Reaction with acyl chlorides or anhydrides converts the amino group into secondary amides (e.g., acetamides), which can alter hydrogen bonding capacity and polarity. mdpi.com

Alkylation/Reductive Amination: The amino group can be mono- or di-alkylated. Reductive amination with aldehydes or ketones provides a controlled method for introducing N-alkyl or N-benzyl substituents. nih.gov

Diazotization: Conversion of the amino group to a diazonium salt opens a gateway to numerous other functionalities. Through reactions like the Sandmeyer reaction, the amino group can be replaced with halogens (-F, -Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH).

Reactions of the 3'-Hydroxyl Group: The phenolic hydroxyl group on the B-ring is also a prime target for modification.

O-Alkylation (Etherification): Reaction with alkyl halides or sulfates under basic conditions yields ethers. This modification removes the acidic proton and can increase lipophilicity. nih.gov

O-Acylation (Esterification): Treatment with acyl chlorides or anhydrides converts the hydroxyl group into an ester. These esters can function as prodrugs, potentially being hydrolyzed back to the active hydroxyl form in vivo.

The table below outlines common interconversions for the key functional groups.

Starting MoietyReagents/Reaction TypeResulting Moiety
6-Amino (-NH₂)Acetyl Chloride / Acetic Anhydride6-Acetamido (-NHCOCH₃)
6-Amino (-NH₂)Benzaldehyde, NaBH(OAc)₃6-(Benzylamino) (-NHCH₂Ph) nih.gov
6-Amino (-NH₂)NaNO₂, HCl; then CuCl6-Chloro (-Cl)
3'-Hydroxyl (-OH)Methyl Iodide, K₂CO₃3'-Methoxy (-OCH₃)
3'-Hydroxyl (-OH)Benzoyl Chloride, Pyridine3'-Benzoyloxy (-OCOPh)

Beyond direct modification of the existing functional groups, further diversity can be achieved by introducing new substituents onto the aromatic rings.

Phenyl B-Ring Modification: The B-ring, activated by the 3'-hydroxyl group, is susceptible to electrophilic aromatic substitution. The hydroxyl group is an ortho-, para-director, meaning new substituents would likely be introduced at the C-2', C-4', or C-6' positions. Reactions such as halogenation (bromination, chlorination) or nitration could be employed to install additional functional groups, further modifying the electronic properties of the B-ring. The number and position of hydroxyl groups on the B-ring are known to be significant determinants of the biological activity of flavonoids. nih.govacs.org

Chromen-4-one A-Ring Modification: The A-ring of the chromone nucleus can also be a target for substitution. The C-8 position, being ortho to the activating C-7 oxygen of the pyrone ring, is a potential site for electrophilic substitution. For instance, the Mannich reaction can be used on activated flavonoid systems to introduce aminomethyl groups at the C-8 position, adding another point of diversity to the scaffold. nih.gov

Structure Activity Relationship Sar Landscape of 6 Amino 2 3 Hydroxyphenyl Chromen 4 One and Its Analogs

Quantitative and Qualitative SAR Analyses for Specific Biological Activities

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are essential tools for rational drug design, helping to identify the key molecular features responsible for the biological activities of a class of compounds. researchgate.netscirp.org For aminoflavonoids, these analyses have provided valuable insights into the structural requirements for anticancer and antimicrobial effects.

The anticancer activity of aminoflavonoids is strongly dependent on their substitution pattern. The presence of amino and hydroxyl groups, particularly in an ortho position to each other, has been suggested to be beneficial for cytotoxicity. mdpi.com

The 6-amino group is a key feature in many potent anticancer flavonoids. N-benzyl derivatives of 6-aminoflavone (B1602494) have shown that halogen substitutions (chloro or bromo) at the 4-position of the benzyl (B1604629) ring enhance cytotoxicity against MCF-7 breast cancer cells. nih.gov Further derivatization of the 6-amino group has also proven fruitful. For example, N1-(flavon-6-yl)amidrazones, synthesized from 6-aminoflavone, showed promising antitumor activity, with the N-morpholine derivative being the most active against MCF-7 and K562 cell lines. nih.gov Docking studies suggested these compounds could inhibit oncogenic tyrosine kinases like EGFR. nih.gov

QSAR studies on various flavonoid series have identified key descriptors for anticancer activity. For instance, a QSAR model for 1,4-naphthoquinone (B94277) derivatives showed that specific substitutions influencing electronic and steric properties were crucial for cytotoxicity against cell lines like HepG2 and A549. nih.gov Similarly, for benzimidazolyl-retrochalcones, descriptors such as electronic energy, lipophilicity (logP), chemical softness, and chemical hardness were found to play a significant role in their antitumor effects. scirp.org For flavone (B191248) analogs, machine learning-driven QSAR models have identified critical molecular descriptors that influence cytotoxicity against MCF-7 and HepG2 cells, providing a tool for the rational design of more potent agents. nih.gov

Below is a data table summarizing the anticancer activity of selected aminoflavone derivatives.

CompoundModificationCancer Cell LineActivity (IC50)Reference
N-morpholino-N1-(flavon-6-yl)amidrazoneModification of 6-amino groupMCF-7 (Breast)5.18 µM nih.gov
N-morpholino-N1-(flavon-6-yl)amidrazoneModification of 6-amino groupK562 (Leukemia)2.89 µM nih.gov
6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-oneN-benzyl derivative of 6-aminoflavoneMCF-7 (Breast)9.35 µM nih.gov
6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-oneN-benzyl derivative of 6-aminoflavoneMCF-7 (Breast)9.58 µM nih.gov
6-(2-methyl-5-phenylpyrrol-1-yl)flavonePyrrole derivative from 6-aminoflavone5637 (Bladder)2.97 µM nih.gov
6-(2-methyl-5-phenylpyrrol-1-yl)flavonePyrrole derivative from 6-aminoflavoneHT-1376 (Bladder)5.89 µM nih.gov
m-acetylphenylamino-1,4-naphthoquinone (8)Substituted amino-1,4-naphthoquinoneHuCCA-1 (Bile Duct)2.364 µM nih.gov
Chromene (4e)N,N-dimethyl amino substituentA172 (Glioma)7.4 nM nih.gov

The structural features of the chromen-4-one scaffold are also critical for its antimicrobial activity. The substitution of a heteroaryl group at the C-2 position of the chromone (B188151) has been shown to improve biological activity. asianpubs.org For instance, a study comparing indolyl flavones and quinolyl flavones found that the quinolyl derivatives generally showed better antifungal activity, while a dimethoxy-substituted indolyl flavone was the most potent antibacterial agent. asianpubs.org

SAR studies reveal that hydroxylation patterns are key for antibacterial effects. Hydroxylation at positions C-5, C-7, C-3', and C-4' is often associated with increased bacterial inhibition. nih.gov For example, against MRSA, 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring are important pharmacophoric features. nih.gov Conversely, methoxylation can sometimes decrease antibacterial action. nih.gov

The introduction of an imino group at the 4-position of the flavanone (B1672756) core (4-iminoflavanes) has been shown to increase antibacterial activity compared to the parent flavanone. researchgate.net In these derivatives, the presence of electronegative substituents like Cl or electron-donating groups like OMe on the amine moiety enhanced the activity against bacteria such as E. coli and S. aureus. researchgate.net A separate study on spiropyrrolidines tethered to a chroman-4-one scaffold found that several compounds displayed moderate to excellent activity against pathogenic bacteria and fungi, with some derivatives being more potent than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com

Below is a data table summarizing the antimicrobial activity of selected chromen-4-one derivatives.

CompoundModificationMicroorganismActivity (MIC)Reference
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)Indolyl at C-2, dimethoxy at C-5, C-7E. coli6.5 µg/mL asianpubs.org
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)Chloroquinolyl at C-2, methoxy (B1213986) at C-6Fungi (general)Excellent activity asianpubs.org
Spiropyrrolidine-chroman-4-one (4a)Spiro-fused heterocyclic systemB. subtilis32 µg/mL mdpi.com
Spiropyrrolidine-chroman-4-one (4d)Spiro-fused heterocyclic systemS. epidermis32 µg/mL mdpi.com
Spiropyrrolidine-chroman-4-one (4d)Spiro-fused heterocyclic systemC. krusei32 µg/mL mdpi.com
4-imino-2-(4-chlorophenyl)flavanImino at C-4, chlorophenyl at C-2S. aureus6.25 µg/mL researchgate.net
4-imino-2-(4-methoxyphenyl)flavanImino at C-4, methoxyphenyl at C-2L. monocytogenes6.25 µg/mL researchgate.net
Luteolin5,7,3',4'-tetrahydroxyflavoneM. tuberculosis25 µg/mL mdpi.comnih.gov

SAR for Anti-inflammatory and Antioxidant Properties

The structural features of 6-Amino-2-(3-hydroxyphenyl)chromen-4-one, specifically the aminoflavone backbone and the hydroxyl substitution on the B-ring, are central to its potential anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties

The anti-inflammatory activity of flavones is well-established and is often linked to their ability to inhibit enzymes like COX (as discussed in 3.2.3) and modulate inflammatory signaling pathways such as NF-κB. nih.gov SAR studies have provided clear insights into the structural requirements for this activity.

A systematic assessment of various flavones demonstrated that hydroxylation of the B-ring is a key determinant of anti-inflammatory potential. Specifically, the presence of hydroxyl groups at the C3' and C4' positions was shown to promote the inhibition of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) production in macrophages. nih.gov This strongly suggests that the 3'-hydroxyl group in this compound is a favorable feature. Furthermore, the C2=C3 double bond in the C-ring is also considered important for this activity. nih.gov The amino group at the C6 position may also contribute significantly. Synthetic 6-aminoflavone derivatives have been shown to possess anti-inflammatory activity, capable of downregulating pro-inflammatory mediators. researchgate.net

Antioxidant Properties

The antioxidant capacity of flavonoids is one of their most recognized biological properties. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The SAR for antioxidant activity is heavily dependent on the number and arrangement of hydroxyl groups on the flavone skeleton.

Table 3: SAR Highlights for Anti-inflammatory and Antioxidant Properties of Flavonoids

Property Structural Feature Impact on Activity Reference
Anti-inflammatory B-Ring 3'-OH and 4'-OH Promotes inhibition of NO and iNOS production. nih.gov
C2=C3 Double Bond Important for overall anti-inflammatory effect. nih.gov
6-Amino Group Contributes to anti-inflammatory effects by modulating mediators. researchgate.net
Antioxidant 3-OH Group Key feature for radical scavenging and metal chelation. researchgate.net
B-Ring Hydroxylation Enhances antioxidant capacity. nih.gov
Amino Group Can contribute to the overall antioxidant properties. mdpi.com

Mechanistic Elucidation and Molecular Target Identification for 6 Amino 2 3 Hydroxyphenyl Chromen 4 One

Molecular Interactions Governing Biological Activity

There is no available research detailing the specific molecular interactions of 6-Amino-2-(3-hydroxyphenyl)chromen-4-one with biological targets. Therefore, subsections on its hydrogen bonding networks, hydrophobic and Van der Waals interactions, and π-stacking interactions cannot be elaborated upon at this time. While the principles of these interactions are well-understood in medicinal chemistry, applying them to this specific molecule without supporting data would be speculative. researchgate.netnih.gov

Specific Enzyme Modulation and Inhibition Pathways

No studies were identified that investigate the inhibitory or modulatory effects of this compound on the specified enzyme targets.

Inhibition of Key Enzymes in Disease Pathways

There is no published data on the activity of this compound against Dihydrofolate Reductase, Sirtuins, Cyclooxygenases, Acetylcholinesterase, or Topoisomerases. Although other chromone-based molecules have shown activity against some of these enzymes, such as SIRT2 and Acetylcholinesterase, these findings are not specific to the compound . nih.govnih.gov

Allosteric Modulation of Protein Function

The potential for this compound to act as an allosteric modulator of protein function has not been explored in any available scientific literature. Studies on allosteric modulation tend to focus on other specific chemical scaffolds. nih.gov

Receptor Interactions and Signal Transduction Modulation

The direct interaction of this compound with specific receptor families and its subsequent impact on cellular signaling are critical areas for investigation.

Binding to G-Protein Coupled Receptors or Nuclear Receptors

There is currently no direct evidence in the reviewed literature to suggest that this compound binds to G-Protein Coupled Receptors (GPCRs) or Nuclear Receptors (NRs). GPCRs are a vast family of transmembrane receptors that play a crucial role in signal transduction, while NRs are ligand-activated transcription factors that regulate gene expression. nih.govnih.govnih.govwikipedia.org Although some chromene derivatives have been investigated for their receptor binding affinity, specific data for this compound is absent. For instance, studies on different chromenone derivatives, specifically 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, have identified them as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are ligand-regulated molecular chaperones rather than classical GPCRs or NRs. nih.govrsc.org One such derivative, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, exhibited a high affinity for the σ1 receptor. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.

Interference with Cellular Signaling Cascades

The ability of chromene derivatives to modulate cellular signaling cascades is a recognized aspect of their biological activity. While specific data for this compound is not available, related compounds have been shown to interfere with key signaling pathways. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been found to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK cascade is a critical pathway involved in cell proliferation, differentiation, and stress responses. nih.gov Another crucial signaling pathway often implicated in cancer is the PI3K/Akt pathway, which is involved in cell survival and proliferation. youtube.com Natural products are known to target this pathway, and it represents a potential, though unconfirmed, target for chromene derivatives. nih.govnih.gov A study on a MAP kinase kinase inhibitor with a similar chromen-4-one core, 2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one (PD98059), demonstrated effects on platelet activation, suggesting potential interactions with related signaling pathways. nih.gov

Cellular and Molecular Mechanisms of Action for Antiproliferative Effects

The antiproliferative effects of chromene derivatives are a significant area of research, with several mechanisms being proposed based on studies of analogous compounds.

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer agents exert their effects. Studies on various 2-amino-4H-chromene-3-carbonitrile derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govresearchgate.net For instance, one study highlighted that these compounds could lead to DNA fragmentation, a hallmark of apoptosis. nih.gov Another investigation into a different chromene derivative, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, found that it suppressed cell proliferation by up-regulating p21, a protein that can induce cell cycle arrest, leading to a halt in the G2/M phase. nih.gov This prolonged cell cycle arrest was shown to subsequently trigger apoptosis, characterized by the cleavage of caspase 3 and PARP. nih.gov While these findings are indicative of the potential mechanisms for the broader class of chromenes, specific experimental data for this compound is needed for confirmation.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Several flavonoids, the class of compounds to which chromenes belong, have been shown to possess anti-angiogenic properties. mdpi.com The mechanisms often involve the inhibition of key signaling molecules such as vascular endothelial growth factor (VEGF) and its receptors. mdpi.com For example, the flavonoid baicalein (B1667712) has been shown to suppress angiogenesis by downregulating VEGF and other related factors. mdpi.com Similarly, other chromene derivatives, such as 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, have demonstrated anti-angiogenic effects both in vitro and in vivo. researchgate.net However, the specific role of this compound in the inhibition of angiogenesis has not been reported.

Modulation of Immune Responses

The immune system plays a dual role in cancer, and modulating immune responses is a key therapeutic strategy. Certain chromene derivatives have shown potential in this area. For instance, a study on novel 2-phenyl-4H-chromen-4-one derivatives revealed their ability to suppress the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the TLR4/MAPK signaling pathway. nih.gov Another critical regulator of inflammation is the transcription factor nuclear factor-kappaB (NF-κB). nih.gov A homoisoflavanone, structurally related to the chromene core, was found to inhibit UVB-induced skin inflammation by reducing the nuclear localization of NF-κB. nih.gov These findings suggest that chromene derivatives could potentially exert immunomodulatory effects, although direct evidence for this compound is lacking.

Antioxidant and Anti-inflammatory Mechanisms at the Molecular Level

The chemical scaffold of this compound, which is a member of the flavonoid family, suggests potential for significant antioxidant and anti-inflammatory activities. Flavonoids are well-documented for their capacity to mitigate oxidative stress and modulate inflammatory pathways. nih.govmdpi.com These biological activities are closely tied to their molecular structure, particularly the arrangement of hydroxyl groups and the presence of the C2-C3 double bond in the C-ring of the chromen-4-one core. mdpi.com The anti-inflammatory effects of flavonoids are often linked to their ability to inhibit the production of pro-inflammatory mediators and interfere with key signaling cascades. nih.govnih.gov

Free Radical Scavenging Capabilities

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge free radicals, which are highly reactive species implicated in cellular damage and various pathological conditions. The structure of this compound contains key functional groups—specifically the 3'-hydroxyl group on the B-ring and the 6-amino group on the A-ring—that are known to contribute to free radical scavenging.

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The 2-phenyl-4-chromen-4-one (flavone) structure is particularly effective in this regard. researchgate.net

Common assays to determine this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydroxyl radical scavenging assay. nih.govnih.gov The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm. nih.gov Hydroxyl radicals are among the most reactive oxygen species (ROS) and can cause extensive damage to biomolecules. nih.gov The ability to scavenge these radicals is a crucial indicator of antioxidant protection.

Table 1: Antioxidant Activity of Representative Chromene Derivatives

This table presents the free radical scavenging activity of various chromene derivatives, illustrating the antioxidant potential of this class of compounds. The data is compiled from different studies and is intended to be representative.

Compound ClassAssayActivity MetricFinding
4-Hydroxycoumarin (B602359) DerivativesDPPH Radical ScavengingIC₅₀Certain N-thiazole derivatives showed potent activity, with IC₅₀ values as low as 3.54 µg/mL. nih.gov
4-Hydroxycoumarin DerivativesHydroxyl Radical Scavenging% InhibitionA range of derivatives demonstrated significant scavenging, with some being more active than standard antioxidants like BHT. nih.gov
2-Amino-4H-chromene DerivativesDPPH Radical Scavenging% InhibitionSelected derivatives showed antioxidant activities comparable to standard ascorbic acid at concentrations from 200–1,000 µg/mL. tandfonline.com
Coumarinic ChalconesDPPH Radical ScavengingIC₅₀The most active chalcone (B49325) derivative showed an IC₅₀ of 2.07 μM. mdpi.comnih.gov

Modulation of Pro-inflammatory Cytokine Production

Chronic inflammation is characterized by the sustained production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.org These cytokines are key mediators in the pathogenesis of numerous inflammatory diseases. nih.govresearchgate.net Flavonoids and related phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the production and signaling of these critical molecules. nih.govresearchgate.net

The molecular mechanisms underlying this inhibition often involve the modulation of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages, leading to the robust expression of TNF-α and IL-6. nih.gov Many flavonoids have demonstrated the ability to suppress LPS-induced cytokine production in vitro. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a primary cytokine that orchestrates the inflammatory response. nih.gov Its inhibition is a validated therapeutic strategy for several autoimmune diseases. nih.gov Phytochemicals, including flavonoids, can inhibit TNF-α production by interfering with the NF-κB signaling pathway, which controls the transcription of the TNF-α gene. nih.govnih.gov

Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with a central role in the transition from acute to chronic inflammation. researchgate.net Overproduction of IL-6 is implicated in various chronic inflammatory conditions. researchgate.net Flavonoids have been reported to suppress IL-6 expression, often through the inhibition of the NF-κB and MAPK/JNK-STAT signaling pathways. researchgate.netresearchgate.net

Although direct evidence for this compound is pending, the established structure-activity relationships for flavonoids strongly suggest its potential to modulate these inflammatory mediators. mdpi.comresearchgate.net The specific substitution pattern, including the 6-amino and 3'-hydroxyl groups, may influence its potency and specific molecular interactions within these anti-inflammatory pathways.

Table 2: Inhibitory Effects of Flavonoids on Pro-inflammatory Cytokine Production

This table summarizes findings on the inhibition of key pro-inflammatory cytokines by various flavonoid compounds, highlighting the general anti-inflammatory properties of this chemical class.

FlavonoidCell Line / ModelTarget CytokineKey Findings
Apigenin, LuteolinVarious Cell LinesIL-6, TNF-α, IL-1βInhibit the release of pro-inflammatory cytokines through interference with the MAPK signaling pathway. nih.gov
Quercetin (B1663063), Kaempferol (B1673270)Various Cell LinesIL-6, IL-8, TNF-αExert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. researchgate.netresearchgate.net
Tricin derivative (T-Ala-Glu)In vivoNot specifiedSynthesized to improve bioavailability with the aim of enhancing anti-inflammatory properties. nih.gov
Flavonoids (General)MacrophagesIL-6, IL-1β, TNF-αInhibit cytokine expression through modulation of NF-κB, MAPK, and JNK-STAT pathways. researchgate.net

Advanced Preclinical Biological Assessment of 6 Amino 2 3 Hydroxyphenyl Chromen 4 One

Comprehensive In Vitro Pharmacological Profiling

An exhaustive review of scientific databases reveals a lack of specific studies required to build a pharmacological profile for 6-Amino-2-(3-hydroxyphenyl)chromen-4-one.

Cell-Based Cytotoxicity and Growth Inhibition Assays

There is no available data from studies screening this compound against cancer cell lines. While numerous chromone (B188151) derivatives have demonstrated cytotoxic effects against various human cancer cells, including those of the breast, lung, and leukemia, no such information exists specifically for this compound. nih.govmdpi.com

The antimicrobial potential of this compound has not been documented. Research on related structures, such as other amino-substituted chromen-4-ones, has shown activity against bacteria like Staphylococcus aureus, but these findings cannot be extrapolated to the specific compound . researchgate.netnih.govmdpi.comtandfonline.com

Enzyme Activity Assays and IC50 Determination

No studies have been published detailing the inhibitory activity of this compound against any specific enzymes. Consequently, no IC50 values, which quantify the concentration of an inhibitor required to reduce an enzyme's activity by half, are available. Related flavonoid and chromen-4-one compounds have been evaluated as inhibitors of enzymes like cholinesterases, monoamine oxidases, and various kinases, but this specific derivative remains uninvestigated. nih.govnih.govmdpi.com

Receptor Binding and Ligand Displacement Studies

There is a complete absence of data regarding the affinity and binding characteristics of this compound to any biological receptors. While certain chromenone derivatives have been identified as ligands for sigma (σ) receptors, which are implicated in neurological disorders, no such binding studies have been performed on this molecule. nih.govnih.gov

Antioxidant Capacity Assays

The antioxidant potential of this compound has not been scientifically evaluated or reported. The presence of a hydroxyphenyl group suggests a potential for radical scavenging activity, a property observed in many other hydroxylated chromen-4-one derivatives. malayajournal.orgnih.govmdpi.com However, without empirical data from standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or nitric oxide scavenging, its antioxidant capacity remains unknown.

Immunomodulatory Assays

The immunomodulatory properties of chromen-4-one derivatives are of significant interest in drug discovery. While direct studies on the immunomodulatory effects of this compound are not extensively available in the reviewed literature, the broader class of 2-phenyl-4H-chromen-4-one derivatives has been investigated for anti-inflammatory activity. These related compounds have been shown to suppress the release of pro-inflammatory cytokines. nih.govnih.gov

In studies involving other 2-phenyl-4H-chromen-4-one derivatives, researchers have observed a significant reduction in the levels of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, certain derivatives were found to inhibit the production of nitric oxide (NO) and downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov This suppression of pro-inflammatory cytokines is often mediated through the inhibition of signaling pathways such as the TLR4/MAPK pathway. nih.govnih.gov Some studies have also indicated that certain cytokines like TNF-α and IL-1β can themselves induce the production of IL-6 in osteoblast-like cell lines. nih.gov Furthermore, it has been noted that cytokines such as IL-1β, IL-6, and TNF-α can, in some contexts, enhance the in vitro growth of certain bacteria. nih.gov

While these findings on related chromen-4-one structures are promising, specific experimental data on the cytokine modulation profile of this compound is required to fully elucidate its immunomodulatory potential.

Table 1: Effects of Related 2-Phenyl-4H-chromen-4-one Derivatives on Cytokine Production

Cell LineStimulantCompound TypeObserved Effect on CytokinesReference
RAW264.7 cellsLPS2-phenyl-4H-chromen-4-one derivative↓ NO, ↓ IL-6, ↓ TNF-α nih.govnih.gov
MG-63 (osteoblast-like)TNF-α, IL-1βNot ApplicableInduction of IL-6 nih.gov

In Vivo Efficacy Studies in Relevant Animal Models

The in vivo efficacy of a compound provides critical insights into its therapeutic potential, bridging the gap between in vitro activity and clinical application. This section explores the available data on the in vivo performance of compounds related to this compound in models of cancer, neurodegenerative diseases, and microbial infections.

The evaluation of anticancer properties in xenograft models is a cornerstone of preclinical oncology research. While no studies were found that specifically assess the antitumor efficacy of this compound in xenograft models, research on other chromene derivatives provides a basis for potential activity. For example, a novel aminochromone derivative, TrMab-6, has demonstrated significant tumor growth reduction in mouse xenograft models of triple-negative breast cancer. nih.gov

These studies on related compounds underscore the potential of the chromene scaffold as a source of new anticancer agents. However, direct investigation of this compound in relevant xenograft models is necessary to determine its specific antitumor efficacy.

Table 2: Antitumor Efficacy of Related Chromene Derivatives in Xenograft Models

CompoundCancer TypeAnimal ModelKey FindingsReference
TrMab-6Triple-Negative Breast CancerMouse XenograftSignificant reduction in tumor growth. nih.gov

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant therapeutic challenge. Chromenone derivatives have emerged as a class of compounds with potential neuroprotective effects. Studies have identified certain 6-substituted-4H-chromen-4-one derivatives as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in the pathophysiology of Alzheimer's disease. nih.gov For instance, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one has shown affinity for the σ1 receptor and also acts as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, key enzymes in Alzheimer's pathology. nih.gov

Furthermore, other flavonoid compounds have demonstrated neuroprotective potential. A study on 6-hydroxyflavone, a related flavone (B191248), showed that its intranasal formulation could ameliorate cognitive deficits and reduce neurodegeneration in a streptozotocin-induced mouse model of Alzheimer's disease. researchgate.net Animal models commonly used to study neurodegeneration and potential therapeutic interventions include those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) for Parkinson's disease. nih.govnih.govnih.gov These models allow for the investigation of mechanisms such as oxidative stress and neuroinflammation. nih.gov

While these findings suggest that the chromen-4-one scaffold is a promising starting point for the development of neuroprotective agents, there is currently no direct evidence from in vivo studies in neurodegenerative disease models for this compound.

Table 3: Neuroprotective Potential of Related Chromenone and Flavonoid Derivatives

Compound/DerivativeTarget/ModelPotential Mechanism of ActionReference
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-oneSigma-1 (σ1) receptor, Acetylcholinesterase, ButyrylcholinesteraseModulation of σ1 receptor and inhibition of cholinesterases. nih.gov
6-HydroxyflavoneSTZ-induced Alzheimer's mouse modelReduction of neurodegeneration and oxidative stress. researchgate.net

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. While in vivo antimicrobial efficacy data for this compound is not available, in vitro studies on related 2-amino-4H-chromene derivatives have demonstrated their potential. nanobioletters.comresearchgate.net

A range of synthesized 2-amino-3-cyano-4H-chromene derivatives have been screened for their in vitro antimicrobial activities against various microorganisms, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans, Fusarium oxysporum). nanobioletters.com Some of these derivatives exhibited good antibacterial and excellent antifungal outcomes when compared to standard reference drugs. nanobioletters.com For instance, certain chalcone (B49325) derivatives, which share some structural similarities, have shown activity against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi. nih.gov

In vivo studies on other classes of compounds, such as a purified 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one from Alpinia officinarum, have demonstrated antifungal efficacy in a rat model of Cryptococcus neoformans infection, showing reduced lung colony-forming units and decreased levels of pro-inflammatory cytokines. nih.govresearchgate.net This highlights the potential for chromen-4-one derivatives in treating infectious diseases. However, to establish the therapeutic value of this compound as an antimicrobial agent, in vivo efficacy studies in relevant infection models are essential.

Table 4: In Vitro Antimicrobial Activity of Related 2-Amino-4H-Chromene Derivatives

Compound ClassTested MicroorganismsKey FindingsReference
2-Amino-3-cyano-4H-chromenesS. aureus, E. coli, C. albicans, F. oxysporumGood antibacterial and excellent antifungal activity for some derivatives. nanobioletters.com
2-Amino-4H-chromenesE. coli, B. cereus, S. enterica, S. aureus, P. aeruginosaInvestigated for antibacterial activity. researchgate.net

Computational Chemistry and in Silico Approaches in the Study of 6 Amino 2 3 Hydroxyphenyl Chromen 4 One

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are pivotal for elucidating the intrinsic electronic properties and reactivity of a molecule. These investigations are typically performed using Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Amino-2-(3-hydroxyphenyl)chromen-4-one, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional conformation (geometry optimization). scispace.comnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties, including dipole moment and molecular orbital energies, are crucial for understanding the molecule's polarity, stability, and reactivity. bhu.ac.in Theoretical calculations using DFT have been shown to reproduce experimental structural data with good accuracy for related heterocyclic compounds. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. sci-hub.senih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For chromene derivatives, the HOMO is often distributed across the chromene ring and the phenyl substituent, while the LUMO may be localized differently depending on the specific substituents. researchgate.netuaeu.ac.ae This distribution dictates the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions. For similar chromene structures, calculated HOMO-LUMO energy gaps typically range from 3.45 to 4.29 eV. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Chromene Derivatives Calculated via DFT

ParameterDescriptionTypical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO3.45 to 4.29 eV
Chemical Potential (µ) (EHOMO + ELUMO) / 2-3.5 to -4.5 eV
Hardness (η) (ELUMO - EHOMO) / 21.7 to 2.2 eV
Electrophilicity Index (ω) µ² / 2ηVaries

Note: These values are illustrative and based on published data for structurally related chromene compounds, not specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color spectrum to indicate different potential values. researchgate.net Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, highlighting electron-poor areas that are favorable for nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate potential.

For flavonoid-type structures like this compound, the negative potential is often concentrated around electronegative atoms such as the carbonyl oxygen and the oxygens of the hydroxyl groups. nih.gov These sites represent likely hydrogen bond acceptors. nih.gov The positive potential is generally located around the hydrogen atoms, particularly the amino and hydroxyl protons, which can act as hydrogen bond donors. bhu.ac.in MEP analysis helps in understanding intermolecular interactions, including how the molecule might bind to a biological receptor. researchgate.netnih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. doi.org Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses. nih.gov

The presence of the amino group (electron-donating) and the carbonyl group (electron-accepting) within the conjugated chromenone scaffold of this compound suggests potential for NLO activity. researchgate.net A large hyperpolarizability value (β) is indicative of a strong NLO response. researchgate.net Theoretical studies have shown an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability; molecules with smaller energy gaps tend to have larger β values. researchgate.net For comparison, the calculated hyperpolarizability of novel chromophores can be many times greater than that of urea, a standard reference material for NLO studies. researchgate.netmdpi.com

Table 2: Example of Calculated NLO Properties for a Chromene-Related Compound

ParameterSymbolDescriptionCalculated Value (Example)
Dipole Moment μA measure of the molecule's overall polarity.5.4 Debye
Mean Polarizability ⟨α⟩The average ability of the molecule's electron cloud to be distorted by an electric field.Varies (e.g., in 10-24 esu)
First Hyperpolarizability βA measure of the second-order NLO response.Varies (e.g., in 10-30 esu)

Note: The values are illustrative and based on published data for NLO-active organic molecules, not specifically for this compound. researchgate.net

Molecular Docking and Virtual Screening for Target Prediction and Hit Identification

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a specific receptor, typically a protein. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates (hits) and predicting their binding affinity and interaction patterns within the active site of a biological target. utm.my

Elucidation of Ligand-Receptor Binding Modes and Key Interactions

For this compound, molecular docking studies can elucidate how it interacts with various protein targets. The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. nih.gov The results reveal the binding mode, which includes the specific intermolecular interactions that stabilize the ligand-receptor complex.

Studies on similar chromen-4-one derivatives have shown that their binding is often governed by a combination of interactions: mdpi.com

Hydrogen Bonds: The hydroxyl and amino groups on the ligand can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with polar amino acid residues in the receptor's active site (e.g., Serine, Tyrosine, Aspartate). nih.govmdpi.com

Hydrophobic Interactions: The aromatic rings of the chromene core and the phenyl substituent can engage in hydrophobic and π-alkyl interactions with nonpolar residues (e.g., Leucine, Valine, Alanine). mdpi.comnih.gov

π-π Stacking: The planar aromatic rings can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan, contributing significantly to binding stability. mdpi.commdpi.com

For instance, docking studies of chromenone derivatives into the active site of the sigma-1 (σ₁) receptor revealed key van der Waals interactions and π-alkyl contacts with specific residues that stabilize the complex. nih.gov Similarly, docking of related flavonoids into acetylcholinesterase, a target for Alzheimer's disease, predicted aromatic-aromatic interactions with residues like Tyrosine and Tryptophan in the active site. mdpi.com By identifying these key interactions, molecular docking provides a rational basis for understanding the potential biological activity of this compound and for designing more potent analogues. uaeu.ac.ae

Prediction of Binding Affinities and Free Energies

A crucial step in assessing the therapeutic potential of a compound is to predict how strongly it will bind to a biological target, such as a protein or enzyme. Molecular docking is a primary computational technique used for this purpose. nih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govplos.org Following the prediction of the binding pose, a scoring function is used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative score typically indicates a stronger and more stable interaction. plos.org

For example, in studies on other flavonoid derivatives, molecular docking has been used to predict their binding energies against various protein targets. These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on flavonoids like isorhamnetin (B1672294) and isoquercitrin (B50326) against the human estrogen receptor alpha (ERα) have been performed to estimate their binding potential. etflin.cometflin.com Similarly, the binding scores for quercetin (B1663063) and kaempferol (B1673270) against the RSK2 protein have been calculated to gauge their inhibitory potential. plos.org

More rigorous methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approaches, can be applied to calculate the binding free energy of the ligand-receptor complex from molecular dynamics simulation trajectories. nih.gov These calculations provide a more accurate estimation of binding affinity by considering factors like solvation effects. nih.govnih.gov

Table 1: Examples of Predicted Binding Energies for Flavonoid Compounds Against Specific Protein Targets (Illustrative Data from Literature)
CompoundProtein TargetPredicted Binding Energy (kcal/mol)Reference
IsoquercitrinEstrogen Receptor Alpha (ERα)-8.75 etflin.com
IsorhamnetinEstrogen Receptor Alpha (ERα)-8.68 etflin.com
QuercetinRSK2-9.40 plos.org
KaempferolRSK2-8.86 plos.org
NaringeninBovine β-lactoglobulin-7.6 nih.gov
HesperetinBovine β-lactoglobulin-7.3 nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound complexed with a protein target, MD simulations can provide critical information about the stability of the complex, the flexibility of the ligand in the binding site, and the conformational changes in the protein upon binding. mdpi.com

The stability of the protein-ligand complex during an MD simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable system is typically characterized by the RMSD value reaching a plateau, indicating that the complex has reached equilibrium. nih.gov The Root Mean Square Fluctuation (RMSF) is another useful metric that highlights the flexibility of specific regions of the protein or ligand. mdpi.com

Studies on other flavonoid-protein complexes illustrate the utility of this approach. For example, MD simulations have been used to investigate the interaction of citrus flavonoids with bovine β-lactoglobulin, showing that the complexes were stable and did not undergo significant conformational changes after an initial equilibration period. nih.gov Similarly, simulations have been performed to evaluate the interaction profile of docked E protein–flavonoid complexes in the context of the Dengue virus, confirming that key hydrogen bond interactions are maintained throughout the simulation. researchgate.net These simulations confirm the stability of docking predictions and provide a dynamic view of the molecular interactions. nih.govresearchgate.net

Table 2: Illustrative Findings from Molecular Dynamics (MD) Simulations of Flavonoid-Protein Complexes
SystemKey FindingMetric/ObservationReference
Citrus Flavonoids with Bovine β-lactoglobulinComplexes were stable throughout the simulation.RMSD values reached equilibrium and fluctuated around a mean value. nih.gov
Baicalein (B1667712) with DENV E-proteinThe protein structure remained stable upon ligand binding.Protein RMSD fluctuated within a narrow range (3.0-3.3 Å) over 100 ns. mdpi.com
Quercetin with DENV2 E-proteinConsistent hydrogen bond interactions were maintained.Analysis of simulation trajectory showed stable hydrogen bonds with key residues. researchgate.net
Cyanidin with SARS-CoV-2 Spike ProteinInteraction with the ligand altered protein conformation.MD simulations showed changes in conformation and favorable binding free energy. nih.govresearchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to exert a specific biological activity. researchgate.netresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the interaction pattern observed in a ligand-receptor complex (structure-based). etflin.cometflin.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the required chemical features arranged in the correct spatial orientation. mdpi.com This process, known as virtual screening, helps to prioritize compounds for further experimental testing.

For the chromone (B188151) scaffold, pharmacophore models can be developed to guide lead optimization. By understanding the key features required for activity, medicinal chemists can strategically modify the structure of this compound to enhance its potency, selectivity, or pharmacokinetic properties. For example, a study on flavonoid derivatives targeting the estrogen receptor generated a structure-based pharmacophore model from a known inhibitor, which was then used to screen other flavonoids and evaluate their geometric and chemical feature similarity, expressed as a "pharmacophore fit score". etflin.cometflin.com

Table 3: Common Pharmacophoric Features and Illustrative Fit Scores for Flavonoid Derivatives
Pharmacophoric FeatureDescriptionExample CompoundPharmacophore Fit Score (%)Reference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).Isoquercitrin84.91 etflin.cometflin.com
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond (e.g., hydroxyl group).Isorhamnetin82.36 etflin.cometflin.com
Aromatic Ring (AR)A planar, cyclic, conjugated ring system (e.g., phenyl group).-- researchgate.netresearchgate.net
Hydrophobic Group (HY)A nonpolar group that avoids interaction with water.-- mdpi.com

Computational Tools for SAR Development and Data Analysis

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. creative-biolabs.com Computational tools are integral to establishing these relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate variations in the chemical structures of a series of compounds with their measured biological activities. nih.govresearchgate.netparssilico.com

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each compound and using statistical methods to build a predictive model. nih.gov

Computational tools like molecular docking and pharmacophore modeling directly contribute to SAR analysis. By docking a series of chromone derivatives into a target's active site, researchers can rationalize why certain structural modifications lead to increased or decreased activity. For instance, the addition of a hydroxyl group might form a new hydrogen bond, increasing binding affinity, while a bulky substituent might cause a steric clash, reducing affinity. nih.gov

Various software packages and platforms are available for these analyses. Molecular Field Analysis (MFA), a 3D-QSAR method, has been used on synthetic chromone derivatives to explore how steric and electrostatic fields around the molecules influence their antioxidant activity. nih.govresearchgate.net Freely available software like the QSAR Toolbox can also be used to group chemicals and fill data gaps using read-across approaches based on structural similarity. qsartoolbox.org

Table 4: Hypothetical SAR Insights for a Chromone Scaffold Based on General Principles
Position of SubstitutionType of SubstituentPredicted Effect on ActivityComputational Rationale
B-ringAdditional -OH groupPotentially increaseForms additional hydrogen bonds with the target protein.
C-ringRemoval of C2=C3 double bondPotentially decreaseLoss of planarity affects optimal stacking and electronic interactions.
A-ringBulky alkyl groupPotentially decreaseMay cause steric hindrance in the binding pocket.
B-ringMethoxy (B1213986) (-OCH3) groupVariableMay improve membrane permeability but could block a key H-bond.

Translational Research Potential and Future Perspectives for 6 Amino 2 3 Hydroxyphenyl Chromen 4 One

Innovations in Anticancer Drug Development based on the Chromen-4-one Scaffold

The chromen-4-one nucleus is recognized as a "privileged scaffold" in anticancer drug discovery due to its presence in numerous compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov Research has demonstrated that derivatives of this scaffold can induce apoptosis, modulate reactive oxygen species (ROS), and inhibit key enzymes involved in cancer progression. researchgate.net

The versatility of the chromen-4-one structure allows for extensive chemical modifications to enhance potency and selectivity. For instance, different substitution patterns on the phenyl ring and the chromene core can lead to compounds with improved activity against specific cancer types, such as liver, colon, and breast cancer. nih.gov Some derivatives have even shown higher potency than the standard reference drug, doxorubicin, against certain cell lines. nih.gov The mechanism of action often involves the inhibition of critical enzymes like topoisomerases or telomerase, or interaction with DNA. nih.govmdpi.comresearchgate.net Studies have identified benzochroman-2,4-dione, a related scaffold, as a particularly promising framework for developing novel anticancer agents. nih.gov A novel 4H-chromen-4-one derivative isolated from a marine streptomyces species has also shown potent cytotoxic activity against human colon and prostate carcinoma cell lines. nih.gov

Examples of Anticancer Activity in Chromen-4-one Derivatives
Compound TypeCancer Cell LineActivity/IC50 ValueReference
Chromeno[2,3-d]pyrimidine derivativeHuman Colon Cancer (HT-29)Higher activity than doxorubicin nih.gov
Chromene derivative 5Liver Cancer (HepG-2)Higher activity than doxorubicin nih.gov
Chromene derivative 6Breast Adenocarcinoma (MCF-7)Higher activity than standard drug nih.gov
Trimethoxyphenyl-4H-chromen derivative (5i)Hela, SMMC-7721, SGC-7901, U87, HepG2High activity nih.gov
Chroman-2,4-dione derivative (13)MOLT-4 (Leukemia)IC50: 24.4 ± 2.6 μM nih.gov
4H-chromen-4-one from Streptomyces ovatisporusHuman Colon CarcinomaEC50: 9.68 μg/ml nih.gov

Advancements in Antimicrobial and Antifungal Chemotherapy

Derivatives of the chromen-4-one scaffold have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.net Their broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netnanobioletters.com The mechanism of action for antifungal derivatives often involves the inhibition of key fungal enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for the integrity of the fungal cell membrane. nih.gov

Synthetic strategies that combine the chromone (B188151) core with other bioactive heterocyclic moieties, such as triazoles or sulfonamides, have yielded compounds with enhanced antimicrobial properties. nih.govnih.gov For example, 1H-1,2,4-triazole functionalized chromenols have shown higher activity than reference drugs like ketoconazole (B1673606) and bifonazole (B1667052) against certain fungi. nih.gov Similarly, a 4H-chromen-4-one derivative from a marine source was found to be highly potent against Bacillus subtilis and Micrococcus luteus. nih.gov The structural diversity of the chromene family allows for the development of agents targeting multidrug-resistant bacterial and fungal strains, a critical area of unmet medical need. nih.gov

Antimicrobial and Antifungal Activity of Chromen-4-one Derivatives
Compound TypeTarget OrganismActivity (MIC/Inhibition Zone)Reference
1H-1,2,4-triazole functionalized chromenol (3k)Various FungiMIC: 22.1–184.2 µM nih.gov
4H-chromen-4-one from Streptomyces ovatisporusBacillus subtilisMIC: 0.25 μg/ml nih.gov
4H-chromen-4-one from Streptomyces ovatisporusMicrococcus luteusMBC: 0.5 μg/ml nih.gov
2-Amino-3-cyano-4H-chromene derivatives (4a, 4c, 4i, 4l)Candida albicans, Fusarium oxysporumExcellent antifungal outcomes nanobioletters.com
3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one (EDPC)Cryptococcus neoformansSignificantly reduced lung CFU counts in rats nih.gov

Novel Enzyme Inhibitors for Chronic and Degenerative Diseases

The chromen-4-one scaffold is a versatile framework for designing potent inhibitors of enzymes implicated in chronic and degenerative diseases, particularly neurodegenerative disorders like Alzheimer's disease. acs.orgnih.gov These compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). acs.orgnih.gov The inhibition of these enzymes can help restore neurotransmitter levels and reduce oxidative stress in the brain, which are central to the pathology of Alzheimer's.

Specifically, certain 6-substituted chromen-4-one derivatives have been identified as potent dual-target inhibitors of AChE and MAO-B. acs.org One flavonoid-based compound demonstrated strong AChE inhibition with an IC50 value of 5.87 nM, more potent than the reference drug donepezil. nih.gov Docking studies have revealed that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, explaining their high efficacy. nih.gov Furthermore, chromen-4-one derivatives are being investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK) to manage inflammatory disorders and as modulators for the G protein-coupled receptor GPR55, a target for inflammation and neuropathic pain. nih.govacs.org

Strategic Design of Multifunctional Agents Addressing Complex Pathologies

The complex nature of many chronic diseases, such as Alzheimer's, necessitates the development of multifunctional agents that can address multiple pathological pathways simultaneously. The chromen-4-one scaffold is an ideal starting point for designing such multi-target small molecules (MSMs). acs.org

Researchers have successfully designed flavonoid-based compounds that not only inhibit acetylcholinesterase but also prevent the formation of advanced glycation end products (AGEs) and exhibit radical scavenging properties. nih.gov This combination of activities is highly desirable for treating Alzheimer's disease, which involves cholinergic deficits, oxidative stress, and the accumulation of AGEs. One lead compound demonstrated potent AChE inhibition, significant AGEs inhibition (IC50 = 23.0 µM), and radical scavenging activity (IC50 = 37.12 nM). nih.gov Another study identified a 6-substituted chromen-4-one that combines potent σ1 receptor affinity with a dual inhibitory capacity against both acetyl- and butyrylcholinesterase, highlighting its potential as a multitarget agent for neurodegenerative disorders. nih.gov The ability to integrate multiple pharmacophores into a single chromen-4-one molecule underscores its strategic importance in developing therapies for complex pathologies. nih.gov

Synergistic Approaches with Existing Therapies

The potential for chromen-4-one derivatives to act synergistically with existing therapies is an emerging area of research. While direct studies on 6-Amino-2-(3-hydroxyphenyl)chromen-4-one are limited, the broader class of compounds offers promising avenues. For instance, in antifungal therapy, a purified chromen-4-one derivative, 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one, was evaluated in comparison to fluconazole (B54011) for treating Cryptococcus neoformans infections. nih.gov The study demonstrated that the compound significantly increased survival rates and reduced fungal load in the lungs of infected rats, with efficacy comparable to the established drug fluconazole, suggesting potential for combination therapies to reduce toxicity or overcome resistance. nih.gov The synergistic effect of combining different heterocyclic moieties within a single 4H-chromene nucleus has also been noted to result in valuable compounds with significant biological importance, a principle that can be extended to combining a chromen-4-one agent with another approved drug. researchgate.net

Roadmap for Future Research and Development of this compound Analogs

The therapeutic potential of the chromen-4-one scaffold provides a clear roadmap for the future development of this compound and its analogs. Future research should focus on several key areas:

Synthesis and Screening: A focused synthesis of a library of analogs based on the this compound structure is the logical first step. Modifications should target the amino and hydroxyl groups, as well as substitutions on both the chromene and phenyl rings to explore structure-activity relationships (SAR).

Mechanism of Action Studies: For the most potent compounds identified, detailed mechanistic studies are crucial. This includes identifying specific enzyme targets, exploring interactions with cellular pathways (e.g., apoptosis, inflammation), and investigating potential DNA intercalation or other molecular interactions. researchgate.net

Computational Modeling: In silico tools, including molecular docking and pharmacophore modeling, should be employed to predict binding affinities, guide the design of new derivatives with improved potency and selectivity, and understand interactions at the molecular level. mdpi.commdpi.com

Multi-target Drug Design: Building on existing research, efforts should be directed toward intentionally designing analogs with multi-target capabilities, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov

Preclinical Evaluation: Promising candidates should advance to in vivo evaluation in relevant animal models to assess their efficacy, pharmacokinetics, and preliminary safety profiles, paving the way for potential clinical translation. nih.gov

By systematically pursuing these research avenues, the full therapeutic potential of this compound analogs can be explored and potentially harnessed for the development of next-generation medicines.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-(3-hydroxyphenyl)chromen-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 3-hydroxyacetophenone with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (e.g., sodium ethoxide) to form the chromen-4-one scaffold .

Functionalization : Introduction of the 3-hydroxyphenyl group via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Amination : Selective introduction of the amino group at the 6-position using nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination via Buchwald-Hartwig coupling .
Example Reaction Conditions :

StepReagents/ConditionsPurposeReference
Core Formation3-hydroxyacetophenone, ethyl acetoacetate, NaOEt, ethanol, refluxChromen-4-one scaffold
AminationHNO₃/H₂SO₄ (nitration), H₂/Pd-C (reduction)6-Amino substitution

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., δ 6.5–8.0 ppm for phenyl and chromenone protons) and carbon chemical shifts (e.g., δ 170–180 ppm for carbonyl). Use DMSO-d₆ to observe hydrogen-bonded hydroxyl protons .
  • UV-Vis Spectroscopy : Expect absorbance near 300–350 nm (π→π* transitions in the chromenone core) and potential shifts due to amino/hydroxyl substituents .
  • Mass Spectrometry : Confirm molecular weight (C₁₅H₁₁NO₃; theoretical [M+H]⁺ = 254.08) and fragmentation patterns.

Advanced Research Questions

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodological Answer :
  • Solvent Systems : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with ≤1% DMSO) .
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol (PEG) chains) at non-critical positions to enhance solubility without compromising activity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How does the amino group at the 6-position influence biological activity?

  • Methodological Answer :
  • Mechanistic Insights : The amino group enhances hydrogen-bonding interactions with target proteins (e.g., kinases or inflammatory mediators). Compare activity with non-amino analogs to isolate its contribution .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like COX-2 or EGFR. The amino group may stabilize binding via salt bridges or π-cation interactions .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with methyl, nitro, or halogen substituents at the 6-position to evaluate electronic effects on potency .

Q. What computational approaches predict crystallographic behavior?

  • Methodological Answer :
  • Hydrogen-Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to predict intermolecular interactions. The 3-hydroxyphenyl and amino groups likely form R₂²(8) motifs with adjacent molecules .
  • Crystal Packing Simulations : Employ software like Mercury (CCDC) to model unit cell parameters and predict diffraction patterns.
  • Thermodynamic Stability : Calculate lattice energy via force-field methods (e.g., COMPASS III) to assess polymorphic preferences .

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